1,4-Piperazinediethanesulfonic acid, monosodium salt
1,4-Piperazinediethanesulfonic acid, monosodium salt
PIPES Sodium is a biological buffer (zwitterionic) designed by Good, et al., and typically referred to as Good’s buffer useful in cell culture media formulations. Selection of biological buffer systems should include the following criteria: exclusion by biological membranes, low absorption between 240 and 700nm, chemically stable, and stable to temperature and concentration changes.
Monosodium PIPES is an organic salt that is the monosodium salt of 2,2'-piperazine-1,4-diylbisethanesulfonic acid (PIPES), a buffering agent. It has a role as a buffer. It contains a 2,2'-piperazine-1,4-diylbisethanesulfonate.
Monosodium PIPES is an organic salt that is the monosodium salt of 2,2'-piperazine-1,4-diylbisethanesulfonic acid (PIPES), a buffering agent. It has a role as a buffer. It contains a 2,2'-piperazine-1,4-diylbisethanesulfonate.
Brand Name:
Vulcanchem
CAS No.:
10010-67-0
VCID:
VC21205301
InChI:
InChI=1S/C8H18N2O6S2.Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;/h1-8H2,(H,11,12,13)(H,14,15,16);/q;+1/p-1
SMILES:
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].[Na+]
Molecular Formula:
C8H17N2NaO6S2
Molecular Weight:
324.4 g/mol
1,4-Piperazinediethanesulfonic acid, monosodium salt
CAS No.: 10010-67-0
Cat. No.: VC21205301
Molecular Formula: C8H17N2NaO6S2
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | PIPES Sodium is a biological buffer (zwitterionic) designed by Good, et al., and typically referred to as Good’s buffer useful in cell culture media formulations. Selection of biological buffer systems should include the following criteria: exclusion by biological membranes, low absorption between 240 and 700nm, chemically stable, and stable to temperature and concentration changes. Monosodium PIPES is an organic salt that is the monosodium salt of 2,2'-piperazine-1,4-diylbisethanesulfonic acid (PIPES), a buffering agent. It has a role as a buffer. It contains a 2,2'-piperazine-1,4-diylbisethanesulfonate. |
|---|---|
| CAS No. | 10010-67-0 |
| Molecular Formula | C8H17N2NaO6S2 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | sodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate |
| Standard InChI | InChI=1S/C8H18N2O6S2.Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;/h1-8H2,(H,11,12,13)(H,14,15,16);/q;+1/p-1 |
| Standard InChI Key | OGGAIRCLBMGXCZ-UHFFFAOYSA-M |
| Isomeric SMILES | C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].[Na+] |
| SMILES | C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].[Na+] |
| Canonical SMILES | C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].[Na+] |
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